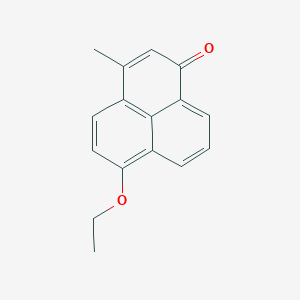

6-ethoxy-3-methyl-1H-phenalen-1-one

Description

Properties

IUPAC Name |

6-ethoxy-3-methylphenalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-3-18-15-8-7-11-10(2)9-14(17)12-5-4-6-13(15)16(11)12/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNDSAMBNFQTRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C=CC=C3C2=C(C=C1)C(=CC3=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-methyl-1H-phenalen-1-one typically involves the alkylation of 3-methyl-1H-phenalen-1-one with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-methyl-1H-phenalen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Photodynamic Therapy (PDT)

One of the most significant applications of 6-ethoxy-3-methyl-1H-phenalen-1-one is in photodynamic therapy (PDT), a treatment modality for cancer. The compound acts as a photosensitizer , which, upon activation by light, produces reactive oxygen species (ROS) that can induce cell death in malignant cells.

Case Study: PANC-1 Cancer Cells

Research has demonstrated that derivatives of phenalenone, including this compound, can effectively induce photocytotoxicity in PANC-1 cancer cells. A specific derivative synthesized with electron-donating groups exhibited strong absorption in the green region of the spectrum and produced singlet oxygen efficiently. This derivative showed potent cytotoxic effects with minimal dark toxicity, suggesting its potential for therapeutic use in clinical settings .

Antimicrobial Applications

Phenalenone derivatives have also been investigated for their antimicrobial properties. The ability to generate singlet oxygen makes these compounds effective against various pathogens, including bacteria and fungi.

Research Findings

Studies indicate that phenalenone derivatives can be utilized to develop photosensitive antimicrobial agents . These agents can target microbial cells upon light exposure, leading to cell death through oxidative stress mechanisms. This application is particularly relevant in developing new treatments for resistant strains of bacteria and fungi .

Material Science: Fluorescent Switches

In material science, this compound has been incorporated into photochromic films and fluorescent switches. Its fluorescence properties make it suitable for applications in sensors and optical devices.

Application in Photochromic Films

Recent research has highlighted the use of this compound as a fluorophore in photochromic systems, enhancing the performance of materials designed for light-responsive applications. The integration of this compound into such systems allows for dynamic control over optical properties, making it valuable for smart materials .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for various modifications that can lead to new derivatives with tailored properties.

Synthesis and Functionalization

Research has shown that introducing different substituents at various positions on the phenalenone framework can significantly alter its photophysical properties, such as absorption and fluorescence spectra. This adaptability opens avenues for creating customized compounds for specific applications in photochemistry and beyond .

Environmental Applications

The photochemical properties of this compound also suggest potential environmental applications, particularly in the degradation of pollutants through photocatalytic processes.

Photocatalytic Degradation Studies

Investigations into the photocatalytic activity of phenalenone derivatives indicate their efficacy in breaking down organic pollutants under light irradiation, contributing to environmental remediation efforts .

Mechanism of Action

The mechanism of action of 6-ethoxy-3-methyl-1H-phenalen-1-one, particularly in photodynamic therapy, involves the generation of singlet oxygen upon light activation. This singlet oxygen can cause oxidative damage to cellular components, leading to antimicrobial effects. The compound targets cytoplasmic membranes and other cellular structures, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Structural Analogs in Photochromic Systems

- 2,3-Diarylcyclopent-2-en-1-ones: These compounds share photochromic behavior with this compound, enabling fluorescence switching. The ethoxy and methyl groups in the phenalenone derivative may enhance solubility and steric stability compared to bulkier aryl groups in cyclopentenones .

- 6-Fluoromenadione and 7-Substituted-3-methyltetral-1-ones: While 3-methyltetral-1-ones (e.g., 7-substituted derivatives) serve as intermediates in pharmaceuticals, their tetralin backbone lacks the extended conjugation of phenalenone, limiting their optical utility. Fluorinated analogs like 6-fluoromenadione exhibit altered electronic properties but are primarily explored for therapeutic applications rather than photochromism .

Data Table: Key Comparators

Research Findings and Insights

- Photostability: The phenalenone derivative exhibits superior photostability compared to naphthalene-based dyes, attributed to its rigid, conjugated structure .

- Substituent Effects : Electron-donating groups (e.g., ethoxy) enhance fluorescence intensity, whereas electron-withdrawing groups (e.g., fluoro in 1-fluoronaphthalene) may quench emission, as observed in simpler aromatic systems .

Q & A

Basic: What are the primary synthetic routes for 6-ethoxy-3-methyl-1H-phenalen-1-one, and how do reaction conditions (e.g., solvent, catalyst) influence yield and purity?

Answer:

The synthesis of this compound typically involves condensation reactions or photochromic precursor modifications. For example, photochromic derivatives of phenalenones are synthesized via base-induced rearrangements or cyclization reactions under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallinity.

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) are critical for regioselective ethoxy and methyl group positioning.

- Temperature : Reactions often proceed at reflux (~80–100°C) to accelerate kinetics but require cooling to prevent side reactions like over-oxidation.

Optimization requires iterative adjustment of these variables, validated by TLC and HPLC monitoring .

Basic: How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the molecular structure of this compound?

Answer:

SC-XRD is the gold standard for structural elucidation:

Crystallization : Slow evaporation of ethanol/acetone solutions yields diffraction-quality crystals.

Data collection : A diffractometer (e.g., Bruker D8 VENTURE) measures intensities at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

Refinement : Programs like SHELXL refine atomic positions, displacement parameters, and hydrogen bonding using least-squares minimization. For this compound, expect a triclinic or monoclinic system with intermolecular π-π stacking critical for photochromic behavior. Typical R-factors < 0.05 indicate high precision .

Advanced: How can contradictory data in photochromic switching kinetics (e.g., fluorescence quenching vs. enhancement) be resolved experimentally?

Answer:

Contradictions often arise from:

- Sample purity : Trace impurities (e.g., unreacted precursors) alter excited-state dynamics. Validate via NMR and mass spectrometry.

- Measurement conditions : UV-Vis and fluorescence spectra are sensitive to solvent polarity and oxygen content (use degassed solvents under inert gas).

- Theoretical modeling : Time-dependent density functional theory (TD-DFT) predicts electronic transitions; discrepancies between experimental and computed λmax may indicate incomplete basis sets or solvent effects. Cross-validate with ultrafast spectroscopy (e.g., femtosecond transient absorption) to resolve kinetics .

Advanced: What methodological strategies address discrepancies in computational vs. experimental bond-length data for the phenalenone core?

Answer:

Discrepancies often stem from:

- Basis set limitations : Use hybrid functionals (e.g., B3LYP) with triple-ζ basis sets (e.g., def2-TZVP) for accurate geometry optimization.

- Crystal packing effects : Gas-phase computations ignore intermolecular forces; compare with periodic boundary condition (PBC) DFT simulations (e.g., VASP).

- Thermal motion : X-ray data include thermal displacement parameters (ADPs), while computations assume static structures. Apply Hirshfeld atom refinement (HAR) to correct for hydrogen atom positions .

Applied: How is this compound utilized in designing fluorescent molecular switches?

Answer:

The compound’s photochromism enables reversible fluorescence switching:

- Mechanism : UV irradiation induces keto-enol tautomerism, altering conjugation and emission properties.

- Applications :

- Biosensors : Functionalize with biomolecule-targeting groups (e.g., biotin) for pH- or ligand-responsive imaging.

- Optoelectronic devices : Embed in polymer matrices for rewritable optical storage. Validate switching cycles (>10⁴ repeats) via fluorescence lifetime imaging microscopy (FLIM) .

Methodological: What experimental controls are critical when assessing biological activity (e.g., antimicrobial assays) of this compound derivatives?

Answer:

To mitigate false positives/negatives:

- Solvent controls : Use DMSO/vehicle at identical concentrations to rule out solvent toxicity.

- Positive controls : Compare with standard agents (e.g., ampicillin for bacteria, fluconazole for fungi).

- Cytotoxicity assays : Test on mammalian cell lines (e.g., HEK293) to differentiate selective vs. broad-spectrum activity.

- Replicate design : Perform triplicate measurements with blinded scoring to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.